molecular formula C16H19FN2O3S B2590440 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 1286728-82-2

1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No.: B2590440
CAS No.: 1286728-82-2
M. Wt: 338.4
InChI Key: ZIPXQKCMDGPWDX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a methanesulfonamide (mesyl) group linked to a 4-fluorophenyl ring and a unique dual-amine system comprising a 2-methoxyethyl group and a pyridin-4-ylmethyl group. The 4-fluorophenyl moiety is a common structural element in many biologically active compounds, known for its ability to influence molecular properties such as metabolic stability and binding affinity to various targets . The inclusion of a pyridine ring, a privileged scaffold in drug discovery, further enhances its potential for interaction with enzymatic active sites and biological receptors, similar to compounds investigated for neurological targets and anticancer applications . The specific arrangement of its molecular architecture suggests potential as a key intermediate or a candidate for high-throughput screening. Researchers can utilize this compound in the development of novel therapeutic agents, particularly in programs targeting kinase inhibition, GPCR modulation, or other signaling pathways where sulfonamide derivatives have shown activity . It is also suited for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, as well as for biochemical assay development. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-22-11-10-19(12-14-6-8-18-9-7-14)23(20,21)13-15-2-4-16(17)5-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPXQKCMDGPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The process begins with the nitration of fluorobenzene to produce 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.

    Methoxyethylation: The 4-fluoroaniline undergoes alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield N-(2-methoxyethyl)-4-fluoroaniline.

    Pyridinylmethylation: The intermediate is then reacted with pyridine-4-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride, to form N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-4-fluoroaniline.

    Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

    Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name (CAS/Ref.) Substituents on Methanesulfonamide Nitrogen Key Functional Groups/Modifications
Target Compound 4-Fluorophenyl, 2-methoxyethyl, pyridin-4-ylmethyl Pyridine ring, fluorinated aryl
1-(4-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride 4-Aminophenyl, 2-methoxyethyl Aromatic amine, no pyridine
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluorophenyl, methyl, pyrimidinyl, isopropyl Pyrimidine ring, hydroxylmethyl, isopropyl
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 2,3-Dimethylphenyl, fluorophenylsulfonyl Double sulfonamide, dimethyl aryl
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluorophenyl, methyl, pyrimidinyl, chloromethyl Chloromethyl, pyrimidine, isopropyl

Key Observations :

  • Heterocyclic Additions: Pyridine (target) vs.
  • Functional Group Diversity : Chloromethyl () and hydroxylmethyl () groups may influence solubility or metabolic pathways compared to the target’s methoxyethyl chain.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Predicted)
Molecular Weight ~380 g/mol 322.79 g/mol 413.45 g/mol
Melting Point 160–170°C (estimated) Not reported (HCl salt) 175–178°C (analogous)
Solubility Moderate (polar aprotic solvents) High (due to HCl salt) Low (hydrophobic pyrimidine)
pKa ~8.5 (sulfonamide proton) ~6.8 (amine protonation) ~7.2 (pyrimidine nitrogen)

Insights :

  • The pyridinyl group in the target compound may enhance water solubility compared to ’s pyrimidine derivative.

Analytical Characterization

  • NMR Spectroscopy :
    • The target’s 4-fluorophenyl group would show a singlet at ~7.2 ppm (¹H) and 160–165 ppm (¹⁹F), similar to fluorinated analogs in and .
    • Pyridin-4-ylmethyl protons would resonate at δ 8.5–7.5 ppm, distinct from pyrimidine signals in (δ 6.5–7.0 ppm).
  • Mass Spectrometry :
    • Expected [M+H]⁺ ion at m/z 379.1 (C₁₆H₁₈FN₂O₃S), with fragmentation patterns mirroring sulfonamide cleavage seen in and .

Stability and Regulatory Considerations

  • Chemical Stability : Sulfonamide hydrolysis risk is mitigated by the electron-withdrawing 4-fluorophenyl group, as seen in and .
  • Patent Landscape : Substituent combinations (e.g., pyridine + methoxyethyl) may circumvent existing patents for sulfonamides () .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a fluorophenyl group, a methoxyethyl side chain, and a pyridine moiety. Its molecular formula is C16H20FN3O2SC_{16}H_{20}FN_3O_2S.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly p38 MAPK and phosphodiesterase 4 (PDE4) .
  • Receptor Interaction : It exhibits binding affinity for dopamine transporters, which may contribute to its neuropharmacological effects .

Biological Activity Assays

Various assays have been conducted to evaluate the biological activity of this compound:

Assay Type Description Results
Enzyme Inhibition Evaluated against p38 MAPK and PDE4Significant inhibition observed, suggesting anti-inflammatory properties
Binding Affinity Tested for binding at dopamine transportersHigh selectivity for DA transporters compared to serotonin transporters
Cell Viability Assays Assessed cytotoxicity in cancer cell linesLow cytotoxicity with effective inhibition of TNFα release in vitro
Inflammation Models In vivo studies in rodent modelsReduced inflammation markers observed after administration

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of various compounds, this compound demonstrated significant suppression of TNFα release in preclinical models, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Neuropharmacological Studies : Research on analogs of this compound revealed its effectiveness in modulating dopamine transporter activity, which could have implications for treating disorders such as Parkinson's disease or depression .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)methanesulfonamide, and how can purity be ensured?

Methodological Answer:

  • Multi-Step Synthesis : Begin with the formation of the 4-fluorophenylmethanesulfonyl chloride intermediate, followed by sequential nucleophilic substitutions. The pyridin-4-ylmethyl and 2-methoxyethyl groups are introduced via coupling reactions (e.g., Buchwald-Hartwig amination or palladium-catalyzed cross-coupling) under inert conditions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this sulfonamide?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methoxyethyl protons at δ 3.2–3.5 ppm) .
    • FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹) and aryl C-F vibrations (1220–1150 cm⁻¹) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3. Key metrics: R₁ < 0.05, wR₂ < 0.15, and Flack parameter for absolute structure determination .

Q. What are the primary biological targets or assays for evaluating the bioactivity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-malignant cells (e.g., HEK293). Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers address low reaction yields during the introduction of the pyridin-4-ylmethyl group?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to improve coupling efficiency. Monitor reaction progress via TLC or LC-MS .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the pyridinylmethylamine intermediate. Add molecular sieves to scavenge water .
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify side products (e.g., dimerization) and adjust stoichiometry (1.2–1.5 equivalents of amine) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (37°C, rat plasma) and microsomal metabolism (CYP450 isoforms). Poor in vivo activity may correlate with rapid clearance (t₁/₂ < 1 hr) .
  • Structural Analogs : Synthesize derivatives (e.g., replacing the 2-methoxyethyl with a cyclopropyl group) to improve metabolic stability. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, AMBER) over 100 ns trajectories. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) and bioactivity data from analogs. Validate with leave-one-out cross-validation (R² > 0.7) .

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